2-(2-Oxocyclohexyl)acetyl chloride
Overview
Description
2-(2-Oxocyclohexyl)acetyl chloride is an organic compound with the molecular formula C8H11ClO2 and a molecular weight of 174.63 g/mol . It is a derivative of cyclohexanone and is used as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds, such as acetic acid, act as antimicrobial agents and are used to treat susceptible infections .
Mode of Action
It’s known that the compound can undergo a baeyer-villiger reaction to form a bicyclic criegee intermediate . This intermediate then fragments with stereoelectronic control .
Pharmacokinetics
It’s known that similar compounds, such as acetic acid, are used locally and occasionally internally .
Biochemical Analysis
Biochemical Properties
2-(2-Oxocyclohexyl)acetic acid chloride plays a significant role in biochemical reactions, particularly in the synthesis of nonracemic γ-oxo esters via stereoselective reduction using ene-reductases . It interacts with enzymes such as ene-reductases from the Old Yellow Enzyme family, which exhibit excellent stereoselectivity and high conversion levels . The compound’s interaction with these enzymes facilitates the regioselective hydride addition on di-activated alkenes, with a strong preference for the keto moiety as the activating/binding group .
Cellular Effects
The effects of 2-(2-Oxocyclohexyl)acetic acid chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ene-reductases can lead to changes in the cellular redox state, impacting gene expression and metabolic flux . Additionally, it may induce stress responses and programmed cell death in yeast cells, as observed with other acetic acid derivatives .
Molecular Mechanism
At the molecular level, 2-(2-Oxocyclohexyl)acetic acid chloride exerts its effects through binding interactions with specific biomolecules and enzymes. The compound’s stereoselective reduction by ene-reductases involves the formation of a Criegee intermediate, which undergoes stereoelectronically controlled fragmentation . This process is crucial for the compound’s biochemical activity and its ability to modulate enzyme function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Oxocyclohexyl)acetic acid chloride change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that the Baeyer-Villiger reaction of 2-(2-Oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction’s temporal dynamics are essential for understanding the compound’s long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(2-Oxocyclohexyl)acetic acid chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular stress and programmed cell death . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(2-Oxocyclohexyl)acetic acid chloride is involved in various metabolic pathways, including the bioreduction of α,β-unsaturated γ-keto esters . The compound interacts with enzymes such as ene-reductases, which catalyze the conversion of the compound into bioactive molecules. These metabolic pathways are essential for the compound’s biochemical activity and its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Oxocyclohexyl)acetic acid chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Oxocyclohexyl)acetic acid chloride is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical activity. For instance, its interaction with ene-reductases may localize it to the mitochondria, where it modulates cellular redox state and metabolic flux . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclohexyl)acetyl chloride typically involves the reaction of cyclohexanone with acetyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclohexyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-Oxocyclohexyl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide, while hydrolysis yields the corresponding acid .
Scientific Research Applications
2-(2-Oxocyclohexyl)acetyl chloride has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It may be used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound from which 2-(2-Oxocyclohexyl)acetyl chloride is derived.
Acetyl Chloride: A common acylating agent used in organic synthesis.
2-(2-Oxocyclohexyl)acetic Acid: The hydrolysis product of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an acyl chloride with the stability of a cyclohexanone derivative. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-(2-oxocyclohexyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFOXCFZTVKHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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